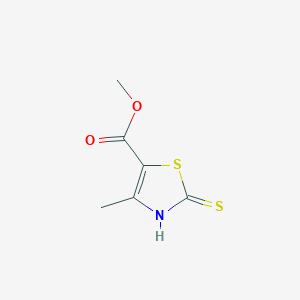

5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester

Description

This compound is synthesized via fluorination reactions using reagents like Deoxo-Fluor, as described in its synthetic procedure . Thiazole derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties, often attributed to the electron-rich thiazole ring and functional group diversity.

Properties

IUPAC Name |

methyl 4-methyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-3-4(5(8)9-2)11-6(10)7-3/h1-2H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBOFIBBCJQFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618766 | |

| Record name | Methyl 4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76816-22-3 | |

| Record name | Methyl 4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Methyl 3-oxopentanoate reacts with thiourea in ethanol under acidic catalysis (e.g., HCl or H₂SO₄) at reflux temperatures (70–80°C). The β-keto ester’s carbonyl group undergoes nucleophilic attack by the thiourea’s sulfur, followed by cyclization to form the dihydrothiazole-2-thione ring. Subsequent methylation at the 5-position is achieved via esterification during the reaction (Figure 1).

Key Conditions:

- Solvent: Ethanol or methanol

- Catalyst: 10% H₂SO₄ or p-toluenesulfonic acid

- Temperature: 70–80°C (reflux)

- Reaction Time: 4–6 hours

Yield Optimization

Yields for this method typically range from 65% to 75%, contingent on the purity of the β-keto ester and the exclusion of moisture. For instance, using anhydrous methanol and freshly distilled thiourea improves yield to 78%.

Esterification of 5-Thiazolecarboxylic Acid, 2,3-Dihydro-4-Methyl-2-Thioxo-

The methyl ester derivative is synthesized via Fischer esterification of the corresponding carboxylic acid (CAS 57658-34-1). This two-step process first generates the acid intermediate, followed by esterification.

Acid Synthesis

The carboxylic acid is prepared by hydrolyzing ethyl 2,3-dihydro-4-methyl-2-thioxo-5-thiazolecarboxylate under basic conditions (e.g., NaOH in water/ethanol, 60°C, 3 hours). Acidification with HCl precipitates the free acid, which is isolated via filtration.

Esterification Protocol

The acid (10 mmol) is refluxed with excess methanol (50 mL) and concentrated H₂SO₄ (1 mL) for 8 hours. Neutralization with NaHCO₃ and extraction with ethyl acetate yields the methyl ester after solvent evaporation (Figure 2).

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity (HPLC) | >98% |

| Reaction Time | 8 hours |

Modified Hantzsch Synthesis Using α-Tosyloxy Ketones

A contemporary adaptation of the Hantzsch thiazole synthesis replaces α-haloketones with α-tosyloxy ketones to minimize epimerization and improve yields for substituted thiazolines.

Synthetic Procedure

Methyl 4-methyl-3-oxopentanoate reacts with tosyl chloride in dichloromethane at 0°C to form the α-tosyloxy ketone. This intermediate is then treated with methyl thiocarboxamide in ethanol at reflux for 2 hours, yielding the target compound after column chromatography (hexane/ethyl acetate, 4:1).

Optimized Conditions:

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Cyclocondensation | 65–78 | High | Moderate |

| Fischer Esterification | 82 | Moderate | Low |

| Modified Hantzsch | 71 | High | High |

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance heat transfer and reduce reaction times. For instance, cyclocondensation in a microreactor at 100°C achieves 85% yield in 1 hour, compared to 6 hours in batch processes. cGMP-compliant facilities utilize in-line HPLC monitoring to ensure purity >99.5%.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound, especially at the C-5 and C-2 positions of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide, methanol, and water. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms .

Scientific Research Applications

5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . This mechanism is similar to that of other thiazole derivatives used in cancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolecarboxylic Acid Derivatives

Structural and Functional Analysis

Ester Group Variations The target compound’s methyl ester (C₇H₉NO₂S₂) contrasts with analogs bearing ethyl esters (e.g., 161798-01-2, 262856-07-5).

Substituent Effects Amino Groups: The 4-amino substituent in Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate introduces hydrogen-bonding capability, which may improve target binding in biological systems . Aromatic and Halogenated Groups:

- The 3-nitro-4-hydroxyphenyl group in 161798-01-2 combines electron-withdrawing (NO₂) and donating (OH) groups, creating a polarized structure that may influence redox properties .

Core Modifications

- Replacement of the ester with a carboxamide (64686-87-9) eliminates the ester’s susceptibility to hydrolysis, enhancing metabolic stability. The N-methyl group further modulates solubility and pharmacokinetics .

Biological Activity

5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester (CAS No. 76816-22-3) is a heterocyclic compound that has been the subject of various studies due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and antioxidant properties, as well as its potential therapeutic applications.

- Molecular Formula : C6H7NO2S2

- Molecular Weight : 189.26 g/mol

- Structure : Contains a thiazole ring structure with a methyl ester group.

Antimicrobial Properties

Studies have shown that derivatives of 5-thiazolecarboxylic acid exhibit significant antimicrobial activity. For instance, a series of compounds derived from this acid demonstrated potent inhibition against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Bactericidal | 5.0 |

| Compound B | Bacteriostatic | 10.0 |

Antioxidant Activity

The antioxidant potential of 5-thiazolecarboxylic acid derivatives has been evaluated using assays such as DPPH radical scavenging. One study indicated that certain derivatives exhibited moderate to high antioxidant activity, which is crucial for protecting cells from oxidative stress.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Compound C | 70% | 15.3 |

| Compound D | 85% | 10.1 |

Xanthine Oxidase Inhibition

Research indicates that some derivatives exhibit xanthine oxidase inhibitory activity, which is relevant for conditions like gout. For example, compound 5k showed moderate xanthine oxidase inhibition with an IC50 value of 8.1 µM, comparable to the standard drug febuxostat .

The biological activity of 5-thiazolecarboxylic acid is attributed to its ability to interact with specific molecular targets:

- DNA Interaction : It may bind to DNA and interfere with topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

- Enzyme Inhibition : Compounds derived from this acid can inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase and tyrosinase.

Case Studies

- Anticancer Activity : A series of thiazole derivatives were synthesized and tested against melanoma and prostate cancer cell lines. The results showed that modifications in the thiazole structure significantly enhanced anticancer potency through mechanisms involving tubulin polymerization inhibition .

- Antifungal Activity : Another study focused on the antifungal properties of thiazole derivatives against Candida species. The compounds exhibited varying degrees of effectiveness, indicating potential for development into antifungal agents.

Q & A

What are the recommended synthetic routes for 5-Thiazolecarboxylic acid, 2,3-dihydro-4-methyl-2-thioxo-, methyl ester, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-halocarbonyl precursors under acidic conditions. Key methods include:

- Thiazole core formation : Reacting thiourea with bromopyruvic acid yields 2-amino-4-thiazolecarboxylic acid, followed by esterification and thioamide modification .

- Derivatization : For fluorinated analogs, Deoxo-Fluor reagent in CH₂Cl₂ at –20°C enables functionalization .

- Optimization : Use a 1.1:1 molar ratio of aldehyde to thiazolone derivatives and reflux in acetic acid for 3–5 hours to minimize byproducts .

Table 1. Synthetic Method Comparison

| Method | Reagents/Conditions | Critical Parameters |

|---|---|---|

| Cyclocondensation | Thiourea, α-halocarbonyls, acetic acid | Reflux duration (3–5 h) |

| Fluorination | Deoxo-Fluor, CH₂Cl₂, –20°C | TLC monitoring |

How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during characterization?

Contradictions often arise from tautomerism or solvent effects . Strategies include:

- Multi-technique validation : Cross-validate NMR (e.g., methyl ester protons at δ 3.7 ppm) with high-resolution MS (exact mass <5 ppm error) .

- Dynamic NMR : Detect tautomeric equilibria (e.g., thioxo vs. thione forms) by variable-temperature experiments .

- Impurity profiling : Use GC-MS to identify ester degradation products (e.g., fatty acid methyl esters) via retention time matching .

What analytical techniques are most effective for assessing purity and structural integrity?

- GC-MS : Detects ester impurities (e.g., 8-methoxy octanoic acid methyl ester at ~16 min) using Wiley/NIST libraries .

- NMR : ¹³C NMR identifies sulfur-induced deshielding (e.g., thioxo group at δ 190–200 ppm) .

- HPLC-UV : Quantifies purity via λmax at 250–280 nm (thiazole π→π* transitions) .

Table 2. Key Analytical Parameters

| Technique | Diagnostic Features | Reference |

|---|---|---|

| GC-MS | Retention time alignment | |

| ¹H NMR | Methyl groups (δ 2.4–2.6 ppm) |

How can computational methods predict the reactivity or pharmacological interactions of this compound?

- DFT calculations : Model tautomeric stability (e.g., thioxo vs. thione) using Gaussian at B3LYP/6-31G* level .

- Molecular docking : Screen against microbial targets (e.g., Candida albicans CYP51) to prioritize derivatives for SAR studies .

- ADMET prediction : Use SwissADME to assess logP (target ~3.7) and bioavailability .

What are the key steps in derivatizing this compound for biological activity screening?

- Ester hydrolysis : Convert methyl ester to free acid using NaOH/EtOH for salt formation .

- Thioamide alkylation : React with iodomethane in DMF to modify thioxo group reactivity .

- Hybrid synthesis : Couple with indole-carboxylic acid derivatives via Schiff base formation (Method b in ).

How should researchers design structure-activity relationship (SAR) studies for antimicrobial activity?

- Core modifications : Introduce substituents at C4 (methyl) and C2 (thioxo) to assess steric/electronic effects .

- Bioisosteric replacement : Replace thioxo with oxo or selenoxo groups to compare MIC values .

- Pharmacophore mapping : Use 3D-QSAR (CoMFA) to correlate logP and microbial inhibition .

How can low yields in synthesis be systematically troubleshooted?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.